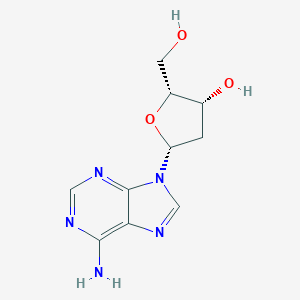

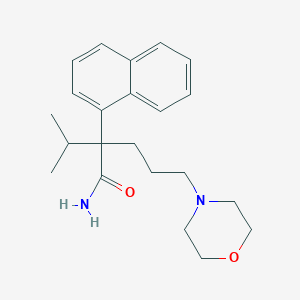

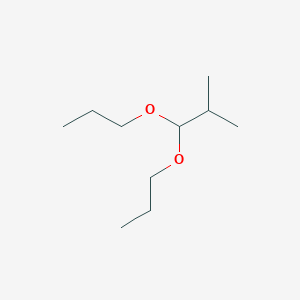

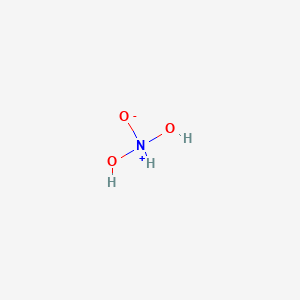

![molecular formula C8H6ClN3O2 B077250 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 14714-22-8](/img/structure/B77250.png)

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Vue d'ensemble

Description

6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid (6-Cl-MPZ) is an organic compound belonging to the class of pyridazines, which are heterocyclic compounds containing a six-membered ring composed of a nitrogen atom and five carbon atoms. The compound is used as a reagent in various chemical and biochemical reactions, and it has also been studied for its potential applications in biomedicine.

Applications De Recherche Scientifique

Pharmacological Activity : Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their corresponding carboxylic acids were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis. The study discusses the structure-activity relationships and the mechanism of action (Abignente et al., 1992).

Synthesis and Structural Analysis : Research on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, along with their derivatives, was reported. The study also includes the reactivity of these compounds, their nuclear magnetic resonance spectra, and acidity constants (Lombardino, 1968).

Antiviral Activities : Novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral activity. Some compounds showed significant inhibition of human cytomegalovirus and varicella-zoster virus replication, suggesting their potential as antiviral agents (Galtier et al., 2003).

Potential Antifilarial Agents : Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds were synthesized and evaluated for their antifilarial activity. Despite the synthesis of various analogs, none showed significant antifilarial activity (Mourad et al., 1992).

Antiinflammatory Activity : Research on ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids revealed that these compounds exhibit significant analgesic activity. The study highlights the importance of understanding the mechanism of action for these compounds (Abignente et al., 1990).

Synthesis and Reactivity Studies : The synthesis and reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions were studied. This research provides insights into the structural determinations and reaction mechanisms of these compounds (Hervet et al., 2002).

Central Nervous System Activity : Syntheses of various imidazo[1,2-b]pyridazine derivatives with different substituents were reported, and their activities on the central nervous system were evaluated, particularly their ability to displace diazepam from rat brain membranes (Barlin et al., 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

A compound with a similar structure, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

For instance, Q203 showed a significant reduction of bacterial load in an acute TB mouse model .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propriétés

IUPAC Name |

6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUBOGNHAFQPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576634 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14714-22-8 | |

| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.